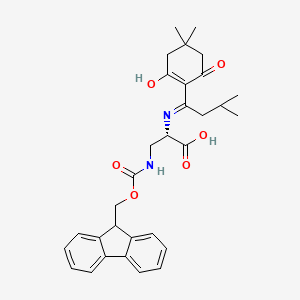

ivDde-L-Dap(Fmoc)-OH

Description

Evolution of Protecting Group Strategies in Synthetic Peptide Chemistry

The history of peptide synthesis is intrinsically linked to the evolution of protecting group chemistry. Early methods in solution-phase peptide synthesis utilized protecting groups like the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas. nih.gov A significant leap forward was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield, which initially employed the Boc (tert-butyloxycarbonyl) group for temporary Nα-amino protection. nih.govmasterorganicchemistry.com This strategy, however, often required the use of harsh reagents like hydrofluoric acid for final cleavage from the resin. nih.gov

A major advancement came with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino in the 1970s. nih.govtotal-synthesis.com The Fmoc group is base-labile, typically removed by a mild base like piperidine (B6355638), while the side-chain protecting groups are acid-labile. wikipedia.org This Fmoc/tBu (tert-butyl) strategy offered a milder and more versatile approach, becoming a cornerstone of modern SPPS. total-synthesis.comlgcstandards.com The quest for even greater synthetic flexibility spurred the development of additional orthogonal protecting groups, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are labile to hydrazine (B178648). sigmaaldrich.compeptide.com

The Conceptual Framework of Orthogonality in Multi-Functional Peptide Synthesis

Orthogonality in the context of peptide synthesis refers to the use of two or more protecting groups that can be removed under distinct chemical conditions, without affecting each other. iris-biotech.defiveable.me This concept is crucial for the synthesis of complex peptides with multiple functional groups that require selective modification. fiveable.me A common orthogonal pair is the base-labile Fmoc group and the acid-labile Boc group. fiveable.me

This framework allows for a hierarchical deprotection strategy. For instance, the temporary Nα-Fmoc group is removed at each step of peptide elongation, while permanent side-chain protecting groups remain intact until the final acid-mediated cleavage. iris-biotech.de Semi-permanent protecting groups, like ivDde, add another layer of control. They are stable to the conditions used for removing both Fmoc and many permanent protecting groups, but can be selectively cleaved under specific conditions, such as treatment with hydrazine. sigmaaldrich.comiris-biotech.de This enables site-specific modifications, such as branching, cyclization, or the attachment of labels, at a desired point in the synthesis. sigmaaldrich.comsigmaaldrich-jp.com

Positioning of ivDde-L-Dap(Fmoc)-OH as an Advanced Orthogonal Amino Acid Building Block

The chemical compound this compound, with the full name Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-Nβ-(9-fluorenylmethoxycarbonyl)-L-diaminopropionic acid, exemplifies the power of orthogonal protection. bapeks.com In this molecule, the α-amino group is protected by the hydrazine-labile ivDde group, and the β-amino group is protected by the base-labile Fmoc group. This arrangement provides peptide chemists with a unique synthetic tool. sigmaaldrich.combapeks.com

The primary utility of this compound lies in its application for creating branched peptides or for side-chain modifications. sigmaaldrich.com After incorporating this building block into a peptide chain, the β-Fmoc group can be selectively removed using piperidine, exposing the β-amino group for further derivatization. sigmaaldrich.comsigmaaldrich-jp.com Subsequently, the ivDde group protecting the α-amino group can be removed with hydrazine to allow for peptide chain elongation from that position. sigmaaldrich.comsigmaaldrich-jp.com This level of control is instrumental in the synthesis of complex peptide structures, including peptide-based drugs and bioconjugates.

Chemical Compound Information

| Compound Name | Full Chemical Name |

| This compound | Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-Nβ-(9-fluorenylmethoxycarbonyl)-L-diaminopropionic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| Cbz | Carbobenzoxy |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| Dap | Diaminopropionic acid |

| tBu | tert-butyl |

Protecting Group Properties

| Protecting Group | Abbreviation | Cleavage Condition |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) nih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZLZDHYMAWPSF-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in Solid Phase Peptide Synthesis Utilizing Ivdde L Dap Fmoc Oh

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols for ivDde-L-Dap(Fmoc)-OH Incorporation

The integration of this compound into a peptide sequence follows established Fmoc-based solid-phase peptide synthesis (SPPS) principles. The synthesis is typically performed on a solid support, such as a Rink Amide resin for C-terminal amide peptides. chemicalbook.com The core cycle of SPPS involves two key steps: the removal of the temporary N-terminal protecting group and the coupling of the next amino acid. peptide.com

In a typical protocol involving this compound, the synthesis would proceed by first elongating the peptide chain from the C-terminus. When the point of branching or modification is reached, this compound is introduced. The ivDde group at the α-position remains stable during the standard piperidine (B6355638) treatments used to remove Fmoc groups from other amino acids in the sequence. sigmaaldrich.comiris-biotech.de

Once this compound is coupled to the resin-bound peptide, the synthetic route diverges. The Fmoc group on the β-amino side chain is removed using a standard solution of 20% piperidine in a solvent like dimethylformamide (DMF). chemicalbook.comsigmaaldrich.com This selective deprotection exposes the β-amino group, allowing for the assembly of a peptide branch from this position. After the branch is complete, the ivDde group on the α-amino position can be removed with a mild hydrazine (B178648) solution, enabling the continuation of the main peptide backbone. sigmaaldrich.com

A general manual SPPS protocol for incorporating an amino acid like this compound involves:

Resin Swelling: The solid support is swelled in a suitable solvent, typically DMF. uci.edu

Fmoc Deprotection: The Fmoc group of the preceding residue on the resin is removed with 20% piperidine in DMF. uci.edu

Activation and Coupling: The carboxylic acid of the incoming amino acid, in this case, this compound, is pre-activated with coupling reagents before being added to the resin. peptide.com

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. uci.edu

This cycle is repeated for each subsequent amino acid. The orthogonality of the ivDde and Fmoc protecting groups is central to the successful application of this building block in creating complex peptide structures. sigmaaldrich.com

Optimized Coupling Conditions and Reagent Selection for this compound Integration

For the related building block, Fmoc-Dap(ivDde)-OH, research has shown effective coupling using a combination of a coupling agent and a base in DMF. nih.gov A common and effective set of reagents includes an aminium-based coupling agent like HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine). nih.gov

In a study focused on synthesizing peptide inhibitors, Fmoc-Dap(ivDde)-OH was successfully coupled using HCTU and DIPEA in DMF. nih.gov Similar conditions are often applied for analogous lysine (B10760008) derivatives, where a four-fold excess of the protected amino acid and a 3.8-fold excess of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a base like N-methylmorpholine (NMM) have been used. chemicalbook.com

The selection of coupling reagents can be tailored to optimize efficiency and minimize side reactions. For instance, combinations like DIC (N,N'-diisopropylcarbodiimide) with Oxyma Pure (ethyl cyanohydroxyiminoacetate) are also widely used in modern SPPS to enhance coupling efficiency and reduce racemization. merel.si

| Coupling Reagent Combination | Base | Typical Application Context | Reference |

|---|---|---|---|

| HCTU | DIPEA | Standard and efficient coupling for Dap derivatives. | nih.gov |

| HBTU / HOBt | NMM | Widely used for manual SPPS of various protected amino acids. | chemicalbook.com |

| DIC / Oxyma Pure | Not always required | Modern protocols for automated and microwave-assisted synthesis, minimizes racemization. | merel.si |

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency in Complex Peptide Assembly

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a valuable technique for accelerating the synthesis of peptides, especially those known to be "difficult sequences" prone to aggregation and incomplete coupling. merel.sicem.com The application of microwave energy can significantly shorten reaction times for both coupling and deprotection steps, often reducing coupling times to around 5 minutes and Fmoc deprotection to 3 minutes. nih.gov

While specific studies detailing the microwave-assisted incorporation of this compound are not prevalent, extensive research on the analogous Fmoc-Lys(ivDde)-OH provides a strong framework for its application. merel.si In these protocols, microwave energy is used to overcome the steric challenges associated with synthesizing branched peptides, leading to more efficient coupling and fewer deletion products. merel.si

A typical microwave-assisted protocol for synthesizing a branched peptide using an ivDde-protected amino acid involves:

Automated Synthesizer: The synthesis is performed on an automated microwave peptide synthesizer. merel.si

Reagents: Coupling is often performed with a 5-fold excess of the Fmoc-amino acid using DIC and Oxyma Pure in DMF. merel.si

ivDde Deprotection: The ivDde group is removed using a solution of 2% to 5% hydrazine in DMF, a step that can also be performed under microwave irradiation to expedite the process. merel.si

Research on synthesizing unsymmetrically branched antimicrobial and histone peptides using Fmoc-Lys(ivDde)-OH demonstrated that microwave-enhanced SPPS could produce the target peptides with high purity (75-77%) in under 5 hours. merel.si These findings strongly suggest that similar efficiencies can be achieved when using this compound for creating branched architectures.

| Peptide Type | Key Building Block | Synthesis Time | Crude Purity | Reference |

|---|---|---|---|---|

| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | < 5 hours | 77% | merel.si |

| Histone H2B-Ubiquitin Conjugate | Fmoc-Lys(ivDde)-OH | < 5 hours | 75% | merel.si |

| Tetra-branched Antifreeze Peptide | Fmoc-Lys(ivDde)-OH | < 5 hours | 71% | merel.si |

Strategies for Mitigating Steric Hindrance and Deletion Products in Branched Peptide Architectures

The synthesis of branched peptides inherently introduces significant steric hindrance due to the close proximity of elongating peptide chains on the branching scaffold. This can lead to incomplete coupling reactions and the formation of deletion products, which are often difficult to separate from the target peptide. The use of this compound requires careful consideration of strategies to overcome these challenges.

One primary issue with diaminopropionic acid derivatives is the potential for side reactions. For Fmoc-Dap(ivDde)-OH, it has been noted that the ivDde protecting group can migrate from the side chain to the unprotected α-amino group of the Dap residue. sigmaaldrich.com While the more sterically hindered ivDde group is significantly more stable and less prone to migration than the related Dde group, this intramolecular migration remains a possibility that must be minimized through optimized coupling strategies. sigmaaldrich.comiris-biotech.de

Another challenge is the potentially difficult removal of the robust ivDde group, especially if it is located near the C-terminus or within an aggregated sequence, which can lead to incomplete deprotection. iris-biotech.de

Strategies to mitigate these issues include:

Optimized Coupling Protocols: Employing highly efficient coupling reagents like HCTU or HATU and extending coupling times or performing double couplings can help ensure complete reaction at sterically hindered positions.

Microwave Assistance: As discussed previously, microwave energy can enhance coupling efficiency and break up peptide aggregation, thereby reducing the formation of deletion sequences. merel.si

Choice of Protecting Group: The selection of the ivDde group over the less stable Dde group is itself a key strategy to prevent premature deprotection and side-chain migration during the repeated piperidine treatments for Fmoc removal. iris-biotech.depeptide.com

Deprotection Conditions: For stubborn ivDde group removal, increasing the hydrazine concentration from the standard 2% up to 10% in DMF can be employed, although this should be done with caution. sigmaaldrich.com

By carefully selecting reagents, reaction conditions, and leveraging technologies like microwave synthesis, the challenges associated with using this compound to build complex branched peptides can be effectively managed.

Regioselective Deprotection Chemistries of Ivdde and Fmoc Moieties in Peptide Synthesis

Chemical Mechanisms and Reagents for ivDde Cleavage

The ivDde group is valued for its stability under the basic conditions used for Fmoc removal and acidic conditions for resin cleavage, yet it can be selectively removed using specific nucleophilic reagents. sigmaaldrich.comsigmaaldrich-jp.com This orthogonality is crucial for multi-step peptide modifications. sigmaaldrich.com

Hydrazine-Mediated Deprotection and Associated Considerations

The standard and most common method for the cleavage of the ivDde protecting group involves the use of a dilute solution of hydrazine (B178648), typically 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.compeptide.com The reaction proceeds via a nucleophilic attack by hydrazine on the enone system of the ivDde group, leading to the formation of a stable indazole derivative and the release of the free amine. sigmaaldrich.com This process can often be monitored by UV spectrophotometry due to the chromophoric nature of the indazole byproduct, which absorbs light around 290 nm. sigmaaldrich.comvulcanchem.com

Several factors must be considered for efficient hydrazine-mediated deprotection:

Hydrazine Concentration: While 2% hydrazine is standard, concentrations up to 10% have been employed for difficult-to-remove ivDde groups, particularly those located near the C-terminus or within aggregated peptide sequences. sigmaaldrich.combiotage.com However, higher concentrations (above 2%) can sometimes lead to side reactions, such as peptide cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine. peptide.com

Reaction Time and Iterations: Typical protocols involve multiple short treatments (e.g., 3 x 3 minutes) with fresh hydrazine solution to drive the reaction to completion. peptide.comvulcanchem.com In cases of incomplete removal, increasing the number of repetitions or the reaction time per cycle may be necessary. biotage.com

Peptide Aggregation: Aggregated peptide chains can sterically hinder the access of hydrazine to the ivDde group, leading to incomplete deprotection. vulcanchem.comiris-biotech.de Pre-swelling the resin in a solvent mixture like DMF:DCM (1:1) can help to disrupt secondary structures and improve reagent accessibility. vulcanchem.com

Compatibility with Other Protecting Groups: Hydrazine can also remove the Fmoc group. sigmaaldrich.compeptide.com Therefore, when ivDde deprotection is performed mid-synthesis, the N-terminal α-amino group should be protected with a group stable to hydrazine, such as the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.compeptide.com Additionally, the standard conditions for ivDde removal are not compatible with allyl-based protecting groups due to a side reaction that reduces the allyl double bond; this can be suppressed by adding allyl alcohol to the hydrazine reagent. sigmaaldrich.com

Alternative Deprotection Strategies for ivDde (e.g., Hydroxylamine (B1172632)/Imidazole)

To overcome some of the limitations of hydrazine, particularly its incompatibility with the Fmoc group, alternative deprotection reagents have been developed. A notable alternative is a mixture of hydroxylamine hydrochloride and imidazole (B134444) in a solvent such as N-methylpyrrolidone (NMP). peptide.compeptide.combzchemicals.com This reagent system can selectively cleave the Dde and ivDde groups while leaving the Fmoc group intact, offering full orthogonality. sigmaaldrich.comresearchgate.net This is particularly advantageous for synthetic strategies that require side-chain modification before the completion of the peptide backbone. sigmaaldrich.comresearchgate.net The mechanism is believed to be similar to that of hydrazine, involving nucleophilic attack on the protecting group. peptide.com

Chemical Mechanisms and Reagents for Fmoc Cleavage (Piperidine-Based)

The Fmoc protecting group is the cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). Its removal is typically achieved using a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in DMF. vulcanchem.compeptide.comnih.gov

The cleavage proceeds via a base-catalyzed β-elimination (E1cB mechanism). nih.govacs.orgpublish.csiro.aursc.org The process involves two main steps:

Proton Abstraction: The piperidine acts as a base to abstract the relatively acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govscielo.org.mx

β-Elimination: This abstraction leads to the formation of a carbanion, which then undergoes elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). peptide.comnih.govacs.org

A crucial role of piperidine, as a secondary amine, is to act as a scavenger for the liberated DBF. peptide.comacs.orgunibo.it It traps the DBF by forming a stable, soluble adduct, thereby preventing DBF from reacting with the newly deprotected peptide's N-terminal amine or other nucleophilic side chains, which would otherwise lead to chain termination or unwanted side products. nih.govacs.org While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also effect Fmoc removal, often more rapidly, they are non-nucleophilic and cannot scavenge the DBF, necessitating the addition of a scavenging agent like piperidine. peptide.compeptide.com

| Feature | Description |

| Reagent | Typically 20% piperidine in DMF. vulcanchem.comnih.gov |

| Mechanism | Base-catalyzed β-elimination (E1cB). acs.orgrsc.org |

| Key Steps | 1. Proton abstraction from the fluorene ring. nih.gov 2. Elimination to form the free amine, CO₂, and dibenzofulvene (DBF). acs.org |

| Scavenging | Piperidine traps the reactive DBF byproduct to prevent side reactions. peptide.comacs.org |

Orchestration of Orthogonal Cleavage Sequences in Multi-Functional Peptide Synthesis

The distinct chemical labilities of the ivDde and Fmoc groups form the basis of an orthogonal protection strategy. This strategy allows for the sequential and regioselective deprotection of different amino groups within the same peptide, which is essential for synthesizing complex, multi-functional molecules such as branched or cyclic peptides and bioconjugates. sigmaaldrich.comescholarship.orgresearchgate.net

For a building block like ivDde-L-Dap(Fmoc)-OH, the synthetic route can be designed in two primary ways:

Side-Chain Modification First: The Fmoc group on the Dap side chain can be removed with piperidine, leaving the ivDde-protected α-amine and other acid-labile side-chain protecting groups intact. sigmaaldrich-jp.com The newly exposed side-chain amine is then available for modification, such as acylation, labeling with a fluorophore, or attachment of another peptide chain. sigmaaldrich.comsigmaaldrich-jp.com Following this modification, the ivDde group can be removed with hydrazine to allow for the continuation of peptide chain elongation from the α-amine. sigmaaldrich-jp.com

Backbone Elongation First: The peptide chain is first assembled using standard Fmoc-SPPS. After the full-length peptide is synthesized, the N-terminal Fmoc group is typically replaced with a Boc group to protect it during the subsequent ivDde cleavage step. sigmaaldrich.compeptide.com Then, the ivDde group is selectively removed using hydrazine, exposing the side-chain amine for a specific final modification on the solid support before the final cleavage from the resin. sigmaaldrich.com

This orthogonal system provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex and specifically modified peptide structures. sigmaaldrich.comresearchgate.net

Strategies for Mitigation of Protecting Group Migration and Premature Removal (ivDde vs. Dde)

While both Dde and its more sterically hindered analogue, ivDde, are used for orthogonal side-chain protection, they exhibit different stability profiles, particularly concerning protecting group migration and premature cleavage.

The less sterically hindered Dde group is known to be somewhat labile to repeated treatments with piperidine during Fmoc deprotection. sigmaaldrich.comiris-biotech.de This can lead to two significant problems:

Premature Removal: During the synthesis of long peptides, a noticeable amount of the Dde group can be lost. sigmaaldrich.comiris-biotech.de

Protecting Group Migration: The Dde group can migrate from the ε-amino group of one lysine (B10760008) to a free ε-amino group of another lysine or even to the α-amino group of the N-terminus. iris-biotech.deresearchgate.net This "scrambling" leads to a heterogeneous mixture of final products. iris-biotech.de This migration is thought to be accelerated by piperidine, possibly through the formation of an unstable piperidine-Dde adduct. researchgate.net

The ivDde group was developed specifically to address these stability issues. iris-biotech.de Due to the increased steric bulk of the isovaleryl group, ivDde exhibits significantly enhanced stability towards piperidine. iris-biotech.delabmix24.com As a result, it is much less prone to premature removal and migration compared to Dde, making it the preferred choice for the synthesis of long or complex peptides where multiple Fmoc deprotection cycles are required. sigmaaldrich.comiris-biotech.de While ivDde migration is largely suppressed, it has been noted as a possibility in the specific case of diaminopropionic acid (Dpr) residues, where migration from the side chain to the α-amino group can still occur. sigmaaldrich.comlabmix24.com

| Protecting Group | Stability to Piperidine | Migration Risk | Key Considerations |

| Dde | Moderate; partial loss in long syntheses. sigmaaldrich.comiris-biotech.de | High; can migrate to other free amines ("scrambling"). iris-biotech.deresearchgate.net | Easier to remove but less robust; suitable for shorter peptides. sigmaaldrich.comiris-biotech.de |

| ivDde | Excellent; resistant to repeated piperidine treatments. iris-biotech.deresearchgate.net | Negligible in most cases; migration is significantly suppressed. sigmaaldrich.comiris-biotech.de | More robust and reliable for long/complex syntheses, though can be difficult to remove in aggregated sequences. sigmaaldrich.comiris-biotech.de |

Engineering Complex Peptide Architectures Through the Strategic Application of Ivdde L Dap Fmoc Oh

Synthesis of Branched Peptide Scaffolds

The introduction of branching in a peptide backbone can significantly impact its biological activity, stability, and presentation of functional motifs. ivDde-L-Dap(Fmoc)-OH is an ideal tool for generating such structures due to its capacity to create a defined point of divergence in the peptide chain.

Unsymmetrically Branched Peptide Design and Assembly

Unsymmetrically branched peptides, where two different peptide chains are attached to a single amino acid core, are readily synthesized using this compound. The general strategy involves incorporating the this compound building block into the primary peptide sequence during standard Fmoc-based SPPS.

The synthesis proceeds as follows:

The main peptide chain is assembled on a solid support.

this compound is coupled to the growing chain. At this stage, the ivDde group protects the α-amino group, which will become part of the main backbone, and the Fmoc group protects the β-amino side-chain.

The Fmoc group on the Dap side-chain is selectively removed using piperidine (B6355638).

A second, distinct peptide sequence is then synthesized, extending from this newly deprotected β-amino group.

Once this secondary chain is complete, the ivDde group on the main-chain α-amino group is removed with 2% hydrazine (B178648) in DMF. bapeks.com

The synthesis of the primary peptide chain then continues from this point.

This orthogonal approach ensures that the two branches are assembled independently, allowing for complete control over their respective sequences. It is important to note a potential side reaction where the ivDde group can migrate from the α-amino group to an unprotected β-amino group of the Dap residue, though the hindered nature of ivDde compared to the simpler Dde group minimizes this issue. sigmaaldrich.comresearchgate.net

Incorporation into Diverse Branched Peptide Systems (e.g., Antimicrobial, Antifreeze)

The ability to create unsymmetrical branches is particularly valuable in the development of bioactive peptides. For instance, in the field of antimicrobial peptides, branching can be used to increase local peptide concentration or to present different functional domains, such as a cell-penetrating sequence on one branch and a bactericidal sequence on another. While specific examples detailing the use of this compound in published antimicrobial peptides are not prevalent, the foundational strategy established with analogous compounds like Fmoc-Lys(ivDde)-OH demonstrates the feasibility of this approach. cem.comchempep.com

Macrocyclization Strategies Involving Diaminopropionic Acid Residues

Macrocyclization is a widely used strategy to improve the conformational stability, receptor affinity, and proteolytic resistance of peptides. Diaminopropionic acid is a valuable residue for initiating cyclization due to its side-chain amino group, which can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another residue (e.g., Asp or Glu).

The Fmoc/ivDde strategy is integral to achieving site-specific on-resin cyclization. bapeks.com When using a Dap derivative for this purpose, a common approach involves Fmoc-Dap(ivDde)-OH. After the linear peptide is fully assembled, the N-terminal Fmoc group is removed, and the C-terminal is activated. The resin-bound peptide is then treated with a base to facilitate head-to-tail cyclization. Alternatively, for side-chain to side-chain cyclization, the ivDde group on the Dap residue and another orthogonal protecting group on a second residue (e.g., an allyl ester on Asp) can be selectively removed on the resin, followed by intramolecular amide bond formation.

Site-Specific Side-Chain Modification and Functionalization in Peptide Synthesis

The orthogonal nature of the protecting groups on this compound makes it exceptionally suited for the site-specific attachment of various moieties, such as fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs. peptide.com The process allows for precise control over the location of the modification.

The general procedure for side-chain functionalization is as follows:

The peptide is synthesized using Fmoc-SPPS, incorporating this compound at the desired modification site.

The side-chain Fmoc group is removed with piperidine, exposing the β-amino group.

The molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle) is then coupled to this specific amino group using standard peptide coupling reagents.

The ivDde group on the α-amino position remains intact throughout this process and is later removed with hydrazine to allow for the continuation of the main peptide chain synthesis.

This method avoids the non-specific labeling of other residues with free amino groups, such as lysine (B10760008), which is a common issue with post-synthetic solution-phase modifications.

Design and Assembly of Multi-Epitopic and Multi-Functional Peptide Probes

The principles of branched synthesis and site-specific modification can be combined to create highly complex and functional molecules, such as multi-epitopic probes for immunological studies or multi-functional probes for cell biology research. For example, a branched peptide could be designed where one branch carries an epitope for antibody recognition and the other branch carries a fluorescent label for detection.

Using this compound, a researcher could synthesize a primary chain, attach a specific ligand to the Dap side-chain, and then continue the primary chain to include another functional domain. This modular assembly allows for the construction of sophisticated molecular tools with precisely defined components and spatial arrangements. The established use of the Fmoc/ivDde strategy in creating di-epitopic peptides and multi-functional probes underscores the potential of the Dap derivative in this context. researchgate.net

Interactive Data Table: Properties of Protecting Groups

| Protecting Group | Chemical Name | Cleavage Conditions | Stable To |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Piperidine, TFA |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Mild Acid, Hydrazine |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Piperidine, Hydrazine |

| Trt | Trityl | Dilute TFA | Piperidine, Hydrazine |

Comparative Evaluation of Protecting Group Orthogonality, Stability, and Synthetic Utility

Relative Stability and Cleavability Profile of ivDde versus Dde

The ivDde and its predecessor, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), are both utilized for the protection of primary amines, particularly the side chains of lysine (B10760008) and ornithine. peptide.com Both are stable to the basic conditions of piperidine (B6355638) used for Fmoc removal and the acidic conditions of trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich.comvulcanchem.com Their removal is typically achieved using a solution of 2% hydrazine (B178648) in dimethylformamide (DMF). peptide.comsigmaaldrich.com

However, significant differences in their stability and performance have been observed:

Stability and Robustness : The ivDde group is sterically more hindered than the Dde group. iris-biotech.de This increased bulkiness makes ivDde more robust and stable during prolonged syntheses, especially for long peptide sequences where partial loss of the Dde group has been noted. sigmaaldrich.comiris-biotech.de

Migration Tendency : A notable drawback of the Dde group is its tendency to migrate to other free amino groups within the peptide chain, a phenomenon known as "scrambling". iris-biotech.deresearchgate.net This can occur during the piperidine-mediated deprotection of N-terminal Fmoc groups. iris-biotech.de The more sterically demanding ivDde group significantly reduces this migration, preventing the formation of scrambled peptide sequences. iris-biotech.de

Cleavage : While both are cleaved by hydrazine, the greater stability of ivDde can sometimes translate to more difficult removal. iris-biotech.de In instances of peptide aggregation or if the ivDde group is located near the C-terminus, its removal can be sluggish and may require harsher conditions, such as increased hydrazine concentrations (up to 10%) or alternative reagents like hydroxylamine (B1172632) hydrochloride/imidazole (B134444) in NMP. peptide.comsigmaaldrich.comvulcanchem.com In a comparative study, under harsh deprotection conditions (4% hydrazine for 5x5 min), 10% of the ivDde group remained on the peptide, whereas only 1% of Dde was left. iris-biotech.de

Table 1: Comparison of ivDde and Dde Protecting Groups

| Feature | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |

|---|---|---|

| Stability | More robust, especially in long syntheses. sigmaaldrich.comiris-biotech.de | Less robust, potential for partial loss. sigmaaldrich.comiris-biotech.de |

| Migration | Steric hindrance minimizes migration. iris-biotech.de | Prone to migration ("scrambling"). iris-biotech.deresearchgate.net |

| Cleavage | 2% hydrazine in DMF; can be difficult to remove in some sequences. sigmaaldrich.comiris-biotech.de | 2% hydrazine in DMF; generally easier to remove. iris-biotech.de |

| Common Issues | Incomplete cleavage in aggregated sequences or near the C-terminus. sigmaaldrich.comiris-biotech.de | Migration and premature loss during synthesis. iris-biotech.depeptide.com |

Comparative Analysis with Acid-Labile Trityl-Based Protecting Groups (e.g., Mtt, Mmt)

Trityl-based protecting groups, such as 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt), are acid-labile and offer an orthogonal protection strategy to the base-labile Fmoc group and the hydrazine-labile ivDde group. iris-biotech.de These are commonly used for protecting the side chains of lysine, ornithine, and histidine. peptide.com

The key distinction lies in their deprotection conditions:

Cleavage Conditions : Mtt and Mmt are removed under mildly acidic conditions. Mtt can be cleaved using 1-2% TFA in dichloromethane (B109758) (DCM). peptide.comnih.gov Mmt is even more acid-labile and can be removed with solutions like 1% TFA in DCM or acetic acid/trifluoroethanol (TFE)/DCM. sigmaaldrich.compeptide.com This contrasts with the hydrazine-based cleavage of ivDde.

Orthogonality : The acid lability of trityl groups provides true orthogonality with the Fmoc/tBu strategy. iris-biotech.de However, their use can be incompatible with highly acid-labile resins like 2-chlorotrityl resin, as the conditions for Mtt or Mmt removal may also prematurely cleave the peptide from the support. iris-biotech.denih.gov The stability order is generally Trt > Mtt > Mmt. peptide.comnih.gov

Table 2: Comparison of ivDde with Trityl-Based Protecting Groups

| Protecting Group | Cleavage Conditions | Orthogonality with Fmoc/tBu | Key Considerations |

|---|---|---|---|

| ivDde | 2% Hydrazine in DMF. sigmaaldrich.com | Orthogonal. sigmaaldrich.com | Stable to acid and base; removal can be difficult in certain sequences. iris-biotech.de |

| Mtt | 1-2% TFA in DCM. peptide.com | Orthogonal. iris-biotech.de | Incompatible with highly acid-labile resins. iris-biotech.de |

| Mmt | 1% TFA in DCM or Acetic Acid/TFE/DCM. sigmaaldrich.compeptide.com | Orthogonal. iris-biotech.de | More acid-labile than Mtt; greater risk of premature cleavage from acid-sensitive resins. peptide.comnih.gov |

Assessment Against Palladium-Labile Allyl-Based Protecting Groups (Alloc)

The allyloxycarbonyl (Alloc) protecting group is another important tool for orthogonal protection in SPPS. peptide.com It is stable to both the acidic and basic conditions used for standard Fmoc-based synthesis. sigmaaldrich.com

Deprotection Mechanism : The Alloc group is removed under neutral conditions via palladium(0)-catalyzed allyl transfer. sigmaaldrich.comnih.gov A common reagent system is Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane. nih.gov

Orthogonality and Compatibility : Alloc is fully orthogonal to Fmoc, Boc, and tBu groups. uniurb.it However, a critical incompatibility exists between Alloc and hydrazine-labile groups like ivDde. The hydrazine solution used to cleave ivDde can reduce the double bond of the allyl group, rendering it uncleavable by the palladium catalyst. sigmaaldrich.com This can be overcome by adding allyl alcohol to the hydrazine reagent. sigmaaldrich.com

Synthetic Applications : The Alloc group is widely used for on-resin cyclization and other modifications where mild, non-acidic, and non-basic deprotection is required. The choice between ivDde and Alloc is dictated by the presence of other functional groups in the peptide; for instance, if the peptide contains groups sensitive to reduction or palladium catalysts, ivDde would be the preferred choice.

Table 3: Comparison of ivDde with the Alloc Protecting Group

| Protecting Group | Cleavage Conditions | Stability | Incompatibilities |

|---|---|---|---|

| ivDde | 2% Hydrazine in DMF. sigmaaldrich.com | Stable to piperidine and TFA. sigmaaldrich.com | Removal conditions can affect the Alloc group. sigmaaldrich.com |

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. sigmaaldrich.com | Stable to piperidine and TFA. sigmaaldrich.com | Sensitive to hydrazine used for ivDde/Dde removal. sigmaaldrich.com |

Emerging Protecting Groups for Enhanced Orthogonality and Their Performance (e.g., Dmb Derivatives)

The search for protecting groups with improved stability, cleavability, and orthogonality is ongoing. One promising class of emerging protecting groups is based on dimethoxybenzyl (Dmb) derivatives. iris-biotech.de

Dmb Derivatives for Amine Protection : Recently, new lysine protecting groups based on methyl dimethylbarbituric acid (MeDmb), such as ivDmb, have been developed. iris-biotech.de These are also cleaved by hydrazinolysis, offering an alternative to Dde and ivDde. iris-biotech.de

Backbone Protection with Dmb : The 2,4-dimethoxybenzyl (Dmb) group is also used as a temporary backbone amide protector to disrupt aggregation in "difficult" sequences. iris-biotech.depeptide.comsigmaaldrich.com It is introduced via dipeptide building blocks (e.g., Fmoc-AA-(Dmb)Gly-OH) and is cleaved during the final TFA treatment. peptide.compeptide.com This application is distinct from its use as a side-chain protector but highlights the versatility of the Dmb scaffold in improving peptide synthesis outcomes.

Table 4: Performance Comparison of ivDde and Emerging Dmb-based Protecting Groups

| Protecting Group | Key Feature | Advantage over ivDde |

|---|---|---|

| ivDde | High stability, low migration. iris-biotech.de | N/A |

| ivDmb | High stability, low migration, and efficient cleavage. iris-biotech.deiris-biotech.de | More complete removal under hydrazinolysis conditions, leading to higher peptide purity and yield. iris-biotech.de |

| Dmb (Backbone) | Prevents peptide aggregation. iris-biotech.depeptide.com | Not directly comparable; serves a different purpose (improving synthesis of difficult sequences). sigmaaldrich.com |

Advanced Analytical and Monitoring Techniques in Peptide Synthesis Utilizing Ivdde L Dap Fmoc Oh

Spectrophotometric Monitoring of ivDde Deprotection Product Formation

The selective removal of the ivDde group is a critical step in the synthesis of branched or side-chain modified peptides. This deprotection is typically achieved by treating the peptide-resin with a dilute solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comnih.gov A key advantage of this process is the ability to monitor its completion in real-time using UV-Vis spectrophotometry. sigmaaldrich.comsigmaaldrich-jp.com

The cleavage of the ivDde group with hydrazine releases a chromophoric indazole by-product, 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole. sigmaaldrich-jp.com This molecule absorbs strongly in the ultraviolet spectrum, allowing for straightforward spectrophotometric monitoring of the reaction progress. sigmaaldrich-jp.compeptide.com By measuring the absorbance of the reaction solution at the specific wavelength of the indazole by-product, chemists can track the release of the protecting group and ensure the deprotection reaction goes to completion before proceeding with the subsequent synthetic step. This method is analogous to the well-established technique of monitoring Fmoc group removal by observing the absorbance of the dibenzofulvene-piperidine adduct. iris-biotech.de

The reaction can be followed by collecting the flow-through from the reaction vessel and measuring its absorbance. The deprotection is considered complete when the absorbance reading returns to baseline, indicating that no more indazole by-product is being released from the resin-bound peptide.

| Parameter | Description | Typical Value/Condition | Source |

|---|---|---|---|

| Deprotection Reagent | Solution used to cleave the ivDde group. | 2-4% hydrazine monohydrate in DMF. | nih.govsigmaaldrich-jp.comnih.gov |

| Chromophoric By-product | The molecule released during deprotection that is measured. | Indazole derivative. | sigmaaldrich.comsigmaaldrich-jp.com |

| Monitoring Wavelength (λmax) | The wavelength at which the by-product exhibits maximum absorbance. | ~290 nm. | sigmaaldrich.comsigmaaldrich-jp.com |

| Reaction Time | Duration of hydrazine treatment, often performed in several short cycles. | 3-10 minutes, repeated 2-3 times. | nih.govgoogle.com |

Chromatographic Methods (e.g., HPLC) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), are indispensable for analyzing peptides containing ivDde-L-Dap(Fmoc)-OH. mtoz-biolabs.com RP-HPLC is used at multiple stages: to monitor the efficiency of coupling and deprotection steps, to guide purification of the crude peptide, and to determine the purity of the final product. mtoz-biolabs.comcreative-proteomics.com

During reaction monitoring, small aliquots of the peptide can be cleaved from the resin, and the resulting mixture is analyzed by analytical HPLC. For instance, when optimizing the removal of an ivDde group, HPLC can clearly distinguish between the fully protected peptide, the desired deprotected peptide, and any side products. biotage.com The appearance of a new peak corresponding to the deprotected product and the disappearance of the peak for the starting material provide direct evidence of the reaction's progress. biotage.com

After the full peptide has been assembled and cleaved from the solid support, the crude product is purified using preparative RP-HPLC. nih.gov Fractions are collected and analyzed, and those containing the pure product are combined. peptide.com The final purity is assessed by analytical RP-HPLC, where a pure peptide should ideally exhibit a single, sharp peak. creative-proteomics.com Purity is typically calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength, commonly 220 nm for the peptide backbone. creative-proteomics.comnih.gov

| Parameter | Description | Typical Condition | Source |

|---|---|---|---|

| Stationary Phase (Column) | The solid support used for separation. C18 columns are most common for peptides. | C18 silica-based column. | nih.govmtoz-biolabs.com |

| Mobile Phase A | The aqueous component of the eluent system. | Water with 0.1% Trifluoroacetic acid (TFA). | nih.gov |

| Mobile Phase B | The organic component of the eluent system. | Acetonitrile with 0.1% Trifluoroacetic acid (TFA). | nih.gov |

| Elution Method | The process of passing the mobile phase through the column. | Gradient elution (e.g., increasing percentage of Mobile Phase B over time). | nih.gov |

| Detection Wavelength | The UV wavelength used to detect the eluting peptide. | 220 nm (for peptide bonds) or 275-280 nm (for aromatic residues). | peptide.comcreative-proteomics.com |

| Purity Threshold | The purity level often required for research applications. | >95%. | nih.gov |

Spectroscopic Characterization (e.g., NMR, HRMS) of this compound-Containing Peptides

Following purification, the identity and structural integrity of the synthesized peptide must be unequivocally confirmed. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this characterization. nih.govrsc.org

HRMS provides a highly accurate mass measurement of the peptide, which is then compared to the calculated theoretical mass based on its elemental formula. rsc.org This allows for unambiguous confirmation that the correct peptide has been synthesized and that protecting groups have been successfully removed. It is a critical quality control step to verify the final product. nih.gov

| Technique | Information Obtained | Example Application | Source |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge (m/z) ratio, confirming the elemental composition and molecular weight of the peptide. | Confirming the final mass of a purified peptide synthesized with an ivDde-protected L-Dap to ensure successful synthesis and deprotection. | nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on atomic connectivity and 3D structure. Can confirm the presence and environment of specific amino acid residues. | Verifying the successful coupling of a moiety to the deprotected side-chain amine of the Dap residue within the peptide sequence. | rsc.org |

Emerging Trends and Future Research Directions in the Application of Ivdde L Dap Fmoc Oh

Development of Novel, Milder, and More Efficient Deprotection Reagents and Strategies

The standard method for the removal of the ivDde protecting group involves treatment with a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com While effective, hydrazine is a toxic and potentially explosive reagent, prompting research into safer and more efficient alternatives.

Current Research and Emerging Alternatives:

Recent studies have focused on developing milder deprotection cocktails that minimize side reactions and are more compatible with sensitive peptide sequences. One area of investigation is the use of alternative nucleophiles to hydrazine. For instance, hydroxylamine (B1172632) hydrochloride in the presence of a base like imidazole (B134444) has been shown to selectively cleave the related Dde group and may offer a milder alternative for ivDde removal. peptide.com

Furthermore, research is ongoing to optimize the standard hydrazine protocol. Studies have explored varying the concentration of hydrazine, the reaction time, and the number of deprotection cycles to enhance efficiency and minimize potential side reactions, such as premature cleavage of other protecting groups or modification of the peptide backbone. biotage.com For example, increasing the hydrazine concentration to 4-5% has been shown to improve the completeness of ivDde removal in some cases. biotage.commerel.si However, higher concentrations of hydrazine can lead to undesired side reactions, such as the conversion of arginine residues to ornithine. peptide.com

Another promising strategy involves the development of new protecting groups that are even more labile under specific, mild conditions. While ivDde offers greater stability compared to the earlier Dde group, especially in preventing migration during synthesis, even more robust yet easily cleavable groups are being explored. iris-biotech.de

The following table summarizes common deprotection conditions for the ivDde group and emerging alternatives:

| Reagent/Strategy | Typical Conditions | Advantages | Disadvantages |

| Hydrazine Monohydrate | 2-5% in DMF, repeated treatments sigmaaldrich.combiotage.commerel.si | Well-established, effective | Toxic, potential for side reactions peptide.com |

| Hydroxylamine | Hydroxylamine hydrochloride/imidazole in NMP peptide.com | Milder, potentially more selective | Less established for ivDde, may require optimization |

| Optimized Hydrazine Protocols | Varying concentration, time, and iterations biotage.com | Improved efficiency for specific sequences | Requires optimization for each new peptide |

Expanded Applications in the Synthesis of Complex Biologically Active Peptides

The orthogonal nature of the ivDde and Fmoc protecting groups in ivDde-L-Dap(Fmoc)-OH makes it an invaluable tool for the synthesis of complex, biologically active peptides. The ability to selectively deprotect the β-amino group of the diaminopropionic acid residue allows for site-specific modifications, such as branching, cyclization, and the attachment of labels or other molecules. sigmaaldrich.com

Recent Applications in Complex Peptide Synthesis:

Branched Peptides: The selective removal of the ivDde group allows for the synthesis of branched peptides, where a second peptide chain is grown from the side chain of the Dap residue. This approach has been used to create synthetic vaccines, drug delivery systems, and multivalent ligands with enhanced binding affinity. merel.sichempep.com

Cyclic Peptides: this compound can be used to synthesize cyclic peptides by forming a lactam bridge between the deprotected β-amino group and a carboxylic acid elsewhere in the peptide chain. nih.govnih.gov Cyclic peptides often exhibit increased stability and receptor selectivity compared to their linear counterparts.

Peptide Conjugates: The free β-amino group, after ivDde removal, serves as a handle for the conjugation of various molecules, including fluorescent dyes, biotin (B1667282) tags, and polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetic properties.

Synthesis of Difficult Sequences: The use of protected amino acid derivatives like this compound can help to mitigate problems associated with peptide aggregation during synthesis, a common issue with hydrophobic or aggregation-prone sequences. nih.gov

The following table provides examples of complex biologically active peptides synthesized using this compound or its lysine (B10760008) equivalent, Fmoc-Lys(ivDde)-OH, which shares the same orthogonal protection principle.

| Peptide Type | Example Application | Reference |

| Branched Peptide | HIV-1 antibody epitope gp41 | kohan.com.tw |

| Cyclic Peptide | Inhibitors of Zika Virus Protease | nih.gov |

| Radiolabeled Peptide | CycloRGDyK for PET imaging | nih.gov |

| Antimicrobial Peptide | Lactoferricin-lactoferrampin chimera | merel.si |

Advancements in Automation and High-Throughput Synthesis Methodologies for this compound Containing Peptides

The increasing demand for synthetic peptides in research and drug development has driven significant advancements in automated peptide synthesis. Modern automated peptide synthesizers are capable of performing complex synthesis protocols, including the selective deprotection of orthogonal protecting groups like ivDde. researchgate.netbeilstein-journals.org

Automation and High-Throughput Strategies:

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a key technology for accelerating peptide synthesis. The application of microwave energy can significantly reduce coupling and deprotection times, leading to faster synthesis of complex peptides, including those containing this compound. merel.sikohan.com.tw This has been particularly beneficial for overcoming steric hindrance and improving coupling efficiency in the synthesis of branched peptides. merel.si

High-throughput peptide synthesis platforms allow for the parallel synthesis of hundreds or even thousands of peptides. gyrosproteintechnologies.com These systems, when integrated with automated protocols for orthogonal deprotection, enable the rapid generation of peptide libraries for screening and optimization in drug discovery. The compatibility of ivDde deprotection with automated synthesizers has been demonstrated, paving the way for its use in high-throughput applications. kohan.com.tw

The following table highlights key features of modern automated synthesis relevant to this compound.

| Technology | Key Advantages | Relevance to this compound |

| Microwave-Assisted SPPS | Faster reaction times, improved coupling efficiency merel.sikohan.com.tw | Enables rapid synthesis of complex branched and cyclic peptides. merel.si |

| Automated Orthogonal Deprotection | Precise and reproducible removal of protecting groups kohan.com.twresearchgate.net | Allows for unattended, selective deprotection of the ivDde group. kohan.com.tw |

| High-Throughput Platforms | Parallel synthesis of large peptide libraries gyrosproteintechnologies.com | Facilitates the rapid screening of modified peptides for drug discovery. |

Computational Approaches to Peptide Design and Synthesis Incorporating Orthogonal Protecting Groups

Computational methods are becoming increasingly integral to peptide science, from the initial design of novel peptide sequences to the optimization of their synthesis. In silico approaches can be used to predict the properties of peptides and to model the chemical reactions involved in their synthesis, including the behavior of protecting groups. frontiersin.orgplos.orgrsc.orgmdpi.comnih.gov

Computational Tools in Peptide Chemistry:

Peptide Design and Docking: Molecular modeling and docking simulations can be used to design peptides with specific binding affinities for biological targets. frontiersin.orgplos.orgnih.gov These tools can help to identify key residues for interaction and to design constrained or modified peptides with improved properties.

Predicting Physicochemical Properties: Computational models can predict properties such as hydrophobicity, solubility, and aggregation propensity. nih.gov This information can be used to guide the design of peptides that are more amenable to synthesis and have better drug-like properties.

Modeling Synthesis and Deprotection: While still an emerging area, computational chemistry can be used to model the mechanisms of coupling and deprotection reactions in peptide synthesis. unina.it This could lead to a better understanding of the factors that influence the efficiency of ivDde removal and help in the rational design of improved deprotection strategies. The development of quantitative structure-activity relationship (QSAR) models can also aid in understanding the physicochemical characteristics relevant to the biological activity of the designed peptides. frontiersin.org

The integration of computational approaches with experimental peptide synthesis holds great promise for the future. By combining in silico design and prediction with advanced automated synthesis techniques, it will be possible to accelerate the discovery and development of novel peptides with a wide range of applications.

Q & A

Q. What are the critical considerations for synthesizing ivDde-L-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is a protected amino acid derivative used for orthogonal peptide synthesis. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the ivDde group (acid-labile) .

- Coupling : Activate with HBTU/HOBt or COMU in DMF, ensuring a 3–5-fold molar excess of the amino acid derivative to minimize incomplete coupling .

- Orthogonal Protection : The ivDde group is selectively cleaved with 2% hydrazine in DMF, enabling sequential modifications without disrupting Fmoc or acid-sensitive side chains .

- Purification : Post-synthesis, use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the target peptide .

Q. How can researchers address solubility challenges when working with this compound?

- Methodological Answer :

- Solvent Selection : Pre-dissolve in DMSO or DMF (10–20 mM) to enhance solubility. For aqueous buffers, adjust pH to 7–8 using ammonium bicarbonate .

- Sonication and Heating : Briefly heat to 37°C and sonicate for 10–15 minutes to disrupt aggregates. Avoid repeated freeze-thaw cycles to prevent degradation .

- Storage : Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR, MS) during characterization of this compound-containing peptides?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight. For ambiguous peaks, perform MS/MS fragmentation to identify side products (e.g., incomplete deprotection or oxidation) .

- NMR Analysis : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. The ivDde group’s protons (δ 1.2–1.5 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm) should be distinct .

- Quantitative LC-MS : Monitor reaction progress in real-time to correlate spectral anomalies with specific synthesis steps (e.g., coupling efficiency <95% indicates incomplete activation) .

Q. What experimental strategies optimize coupling efficiency when using this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Activation Reagents : Switch from HBTU to COMU for improved coupling kinetics in sterically challenging environments .

- Temperature Control : Perform reactions at 50°C to enhance molecular mobility without degrading the ivDde group .

- Double Coupling : Repeat the coupling step with fresh reagents to achieve >99% efficiency, confirmed by Kaiser or chloranil tests .

Q. How can researchers mitigate side reactions (e.g., diketopiperazine formation) during this compound incorporation in cyclic peptides?

- Methodological Answer :

- Backbone Protection : Use Emoc (2,7-dibromo-9-fluorenylmethoxycarbonyl) instead of Fmoc for cyclic peptides to reduce diketopiperazine risk .

- Orthogonal Cleavage : Retain the ivDde group until final cyclization to minimize premature deprotection. Cleave with 2% hydrazine after cyclization .

- Solvent Optimization : Use DCM/DMF (1:1) to reduce aggregation and improve reaction homogeneity .

Data Contradiction and Validation

Q. How to validate the integrity of the ivDde group during prolonged SPPS workflows?

- Methodological Answer :

- Analytical HPLC : Compare retention times before and after hydrazine treatment. A shift indicates successful ivDde cleavage .

- MALDI-TOF MS : Detect mass changes (Δ ~141 Da) post-deprotection to confirm ivDde removal .

- Control Experiments : Synthesize a short peptide without ivDde protection to isolate synthesis-related artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.